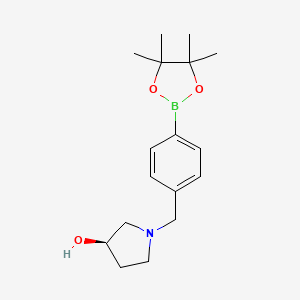
(R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid pinacol ester” is a chemical compound with the CAS Number: 1206641-44-2. It has a molecular weight of 303.21 . The IUPAC name for this compound is ®-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol . It is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)11-19-10-9-15(20)12-19/h5-8,15,20H,9-12H2,1-4H3/t15-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a white to yellow solid . More specific physical and chemical properties were not found in the search results.
科学的研究の応用
Chemical Prodrug Development
(R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid pinacol ester is implicated in the development of chemical prodrugs, where it functions as a precursor or an intermediary compound. For instance, certain methyl and tert-butyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) were synthesized and evaluated, showing that the esters convert cleanly to methyldopa and the corresponding alpha-diketone under specific conditions, suggesting potential in prodrug formulation (Saari et al., 1984). Similarly, 1-acyloxyethyl esters of cefotiam were prepared and showed improved oral bioavailability over other forms, indicating that certain ester forms can enhance drug delivery and absorption (Yoshimura et al., 1986).
Pharmacophore Development for Therapeutic Targeting
In the field of pharmacophore development, the compound is involved in the creation of chemical scaffolds for therapeutic targeting. A pharmacophore based on a carbonyloxime scaffold was developed for macrophage migration inhibitory factor (MIF), and variations in the R-groups led to different binding orientations and therapeutic potencies. This highlights the compound's role in structurally based drug design efforts (Crichlow et al., 2007).
Safety and Hazards
作用機序
Target of Action
The primary target of the compound ®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid pinacol ester, also known as (3R)-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-ol or (3R)-1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-ol, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent, which is the compound , is transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Pharmacokinetics
Given its role in the suzuki–miyaura cross-coupling reaction, it can be inferred that the compound has good stability and reactivity, which are important for its bioavailability .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of new organic compounds, which can have various biological effects depending on the specific compounds formed .
Action Environment
The action of the compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions (e.g., temperature, pressure), can significantly affect the efficacy and stability of the compound .
特性
IUPAC Name |
(3R)-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)11-19-10-9-15(20)12-19/h5-8,15,20H,9-12H2,1-4H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUJLXMCLUPCB-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC[C@H](C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)
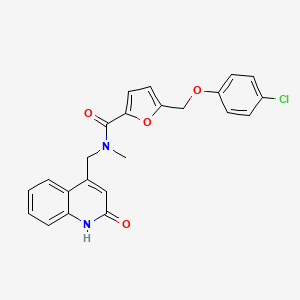
![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)
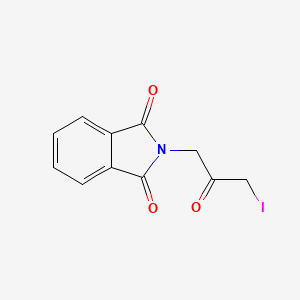
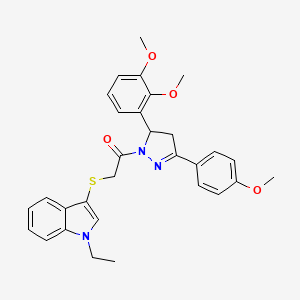
![N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2555088.png)
![[1,2]Thiazolo[3,4-b]pyrazin-3-amine](/img/structure/B2555090.png)
![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)
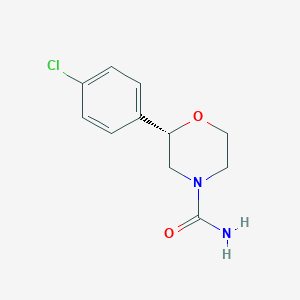

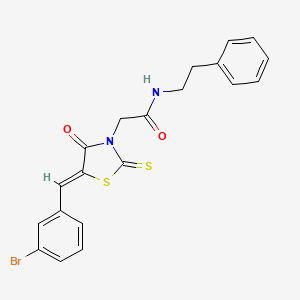
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide](/img/structure/B2555100.png)
